An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Methylarsonate
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Methylarsonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of sodium methylarsonate (B1206947). The information is presented to support research, scientific analysis, and evaluation for drug development and environmental studies. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.
Chemical Identity and Structure
Sodium methylarsonate, also known by its common name MSMA (Monosodium methanearsonate), is an organoarsenic compound. It is the monosodium salt of methylarsonic acid.
| Identifier | Value |
| Chemical Name | Sodium hydrogen methylarsonate |
| CAS Number | 2163-80-6[1][2] |
| Molecular Formula | CH₄AsNaO₃[3] |
| Molecular Weight | 161.95 g/mol [4] |
| IUPAC Name | sodium hydroxy(methyl)arsinate[3] |
| Synonyms | Monosodium methanearsonate, MSMA, Ansar 170, Daconate, Gepiron, Mesamate[1][3] |
Physicochemical Properties
The physical and chemical properties of sodium methylarsonate are crucial for understanding its behavior in various applications and environmental conditions.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White, odorless crystalline solid. May also appear as a colorless to red or green solution.[3] | |
| Melting Point | 113-116 °C | [1] |
| Boiling Point | Decomposes | [3] |
| Density | 1.50 g/cm³ | |
| Vapor Pressure | 7.5 x 10⁻⁸ mm Hg | |
| Water Solubility | ≥10 g/100 mL at 22 °C | [1] |
| Solubility in Organic Solvents | Soluble in methanol; practically insoluble in most organic solvents. | [5] |
| pKa | pKa1 = 4.1; pKa2 = 9.02 | |
| Stability | Stable to hydrolysis. Decomposed by strong oxidizing and reducing agents. When heated to decomposition, it emits toxic fumes of arsenic and sodium oxide.[5] |
Synthesis and Commercial Production
Sodium methylarsonate is commercially produced through a two-step process. The synthesis begins with methylarsonic acid, which is then neutralized.
An alternative patented method involves the methylation of an aqueous solution of sodium arsenite with methyl chloride at elevated temperatures and pressures.[6][7] This process can be promoted by a mixture of a liquid hydrocarbon and a saturated aliphatic ketone to increase yield and reduce reaction time.[6]
Biological Activity and Signaling Pathways
Sodium methylarsonate is a selective, contact herbicide.[8] Its primary mode of action in plants involves the disruption of key metabolic processes. It is absorbed through the foliage and interferes with photosynthesis and protein synthesis, ultimately leading to the death of the plant.[9][10]
While organoarsenicals like MSMA are generally less toxic than inorganic arsenic forms, they pose environmental and health risks.[4] In soil, MSMA can be transformed by microorganisms through demethylation into more toxic inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)).[11] This conversion can lead to the contamination of soil and, through runoff, drinking water.[12]
In animal studies, sodium methylarsonate has been shown to cause toxic nephrosis and hemorrhagic gastritis in cattle at repeated doses.[13] The pentavalent form of arsenic in MSMA is considered less toxic than the trivalent inorganic form, but it may be converted to the trivalent form within the animal body.[13]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of sodium methylarsonate.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sodium methylarsonate sample
-
Mortar and pestle
Procedure:
-
Ensure the sodium methylarsonate sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Pack the dry powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the sample. The sample height should be approximately 3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an initial determination, heat the sample rapidly and observe the approximate temperature at which it melts.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat it, slowing the rate of temperature increase to 1-2 °C per minute as the approximate melting point is approached.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid is visible.
-
Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid.
-
The two recorded temperatures represent the melting point range. For a pure substance, this range is typically narrow (0.5-2 °C).
Objective: To obtain the infrared spectrum of solid sodium methylarsonate to identify its functional groups. The KBr pellet method is commonly used for solid samples.
Materials:
-
FTIR spectrometer
-
Potassium bromide (KBr), IR grade, dried
-
Agate mortar and pestle
-
Pellet press
-
Sodium methylarsonate sample
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the sodium methylarsonate sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder. This minimizes light scattering.[14][15]
-
-
Pellet Formation:
-
Transfer the powdered mixture to the die of a pellet press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet may indicate insufficient grinding or moisture.[14]
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in sodium methylarsonate. Expected characteristic peaks would include those for C-H, As-C, and As=O bonds.
-
Objective: To obtain ¹H and ¹³C NMR spectra of sodium methylarsonate for structural elucidation.
Materials:
-
NMR spectrometer
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Deuterium (B1214612) oxide, D₂O, due to the high water solubility of the sample)
-
Internal standard (optional, e.g., DSS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of sodium methylarsonate for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a small vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O) to the vial.[16]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required. The solution must be clear and free of any particulate matter.[16][17]
-
If an internal standard is used, add a small, known amount to the solution.
-
Carefully transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C).
-
Acquire the spectrum.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final NMR spectrum.
-
Objective: To determine the mass-to-charge ratio of sodium methylarsonate and its fragments to confirm its molecular weight and structure. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique.[18]
Materials:
-
LC-MS system with an ESI source
-
Appropriate LC column (e.g., C18)
-
High-purity solvents for the mobile phase (e.g., acetonitrile, water with formic acid)
-
Sodium methylarsonate sample
-
Syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of sodium methylarsonate (e.g., 1-10 µg/mL) in the initial mobile phase solvent.
-
Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.
-
-
LC-MS Analysis:
-
Set up the LC method, including the mobile phase composition, gradient, flow rate, and column temperature.
-
Optimize the ESI-MS parameters, such as capillary voltage, nebulizer gas flow, and source temperature, by infusing a standard solution of the analyte directly into the mass spectrometer.[18]
-
Inject the prepared sample into the LC-MS system.
-
Acquire data in full scan mode to identify the parent ion. The expected ion would correspond to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
For structural confirmation, perform tandem MS (MS/MS) to generate fragment ions.
-
This guide provides a foundational understanding of the chemical and physical properties of sodium methylarsonate, supported by standardized experimental protocols and visual workflows. This information is intended to be a valuable resource for professionals in research and development.
References
- 1. Sodium methylarsonate | 2163-80-6 [chemnet.com]
- 2. CAS 2163-80-6: Monosodium methanearsonate | CymitQuimica [cymitquimica.com]
- 3. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]
- 5. Disodium methylarsonate | CH3AsNa2O3 | CID 8947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3397218A - Process for preparing sodium methyl arsonate - Google Patents [patents.google.com]
- 7. US2442372A - Method of manufacturing sodium methyl arsonate - Google Patents [patents.google.com]
- 8. Monosodium methylarsonate [sitem.herts.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. organomation.com [organomation.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
